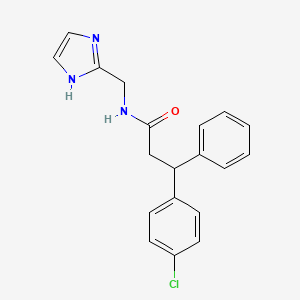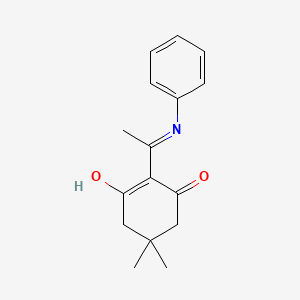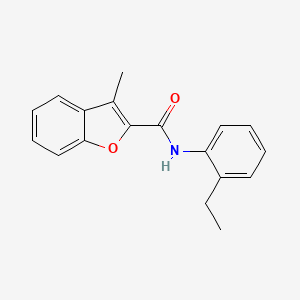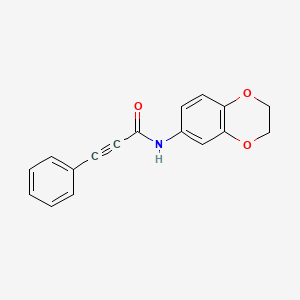![molecular formula C18H17Cl2N3O3 B6121690 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. It has gained significant attention in recent years due to its promising results in preclinical studies.
Mecanismo De Acción
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide works by inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting BTK, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide can prevent the activation and proliferation of immune cells, which can help to reduce inflammation and prevent the progression of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of immune cell activation and proliferation, and the suppression of inflammation. It has also been shown to have antitumor activity in preclinical studies, suggesting that it may be a promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide is its specificity for BTK, which makes it a potent inhibitor of immune cell activation and proliferation. However, one of the limitations of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide, including the evaluation of its safety and efficacy in clinical trials, the development of more potent and selective BTK inhibitors, and the investigation of its potential therapeutic applications in other diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to understand the mechanisms underlying 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide's antitumor activity and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 3-chloro-4-(1-piperidinyl)aniline to obtain the desired product. The final step involves the chlorination of the amide group to obtain 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-11-13(23(25)26)5-6-14(15)18(24)21-12-4-7-17(16(20)10-12)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWCFUKLYILPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6095247 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)

![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)



![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)

![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)